[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
Description
Historical Evolution of Diazirine Derivatives as Photoreactive Tools
The development of diazirine-based photoreactive probes originated from Brunner's pioneering work in the 1960s, which established triaryl diazirines as superior carbene precursors compared to azides or ketenes. Early derivatives like 3-trifluoromethyl-3-phenyldiazirine (TPD) dominated biological labeling applications due to their small steric profile (molecular weight <200 Da) and thermal stability. However, limitations in photoactivation wavelength (restricted to 350–380 nm range) and insufficient carbene lifetimes (<1 ns) prompted structural innovations.
The 2007 breakthrough in phenyldiazirine formylation enabled modular synthesis of conjugated probes, allowing integration with fluorophores and affinity tags. This "photoreactive unit" strategy, exemplified by Hashimoto's 2021 sweet taste receptor probes, demonstrated how diazirine positioning relative to aromatic systems modulates both activation energy and carbene reactivity. Contemporary designs like [2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol build upon these principles through three key structural innovations:
- Hybridization-optimized diazirine core : X-ray crystallographic data confirm sp² hybridization at the diazirine's central carbon (bond angle 115° vs. 104° in diaziridines), enabling π-conjugation with aromatic systems.
- Methoxy-directed electronic modulation : Ortho-methoxy groups red-shift absorption maxima by 28 nm compared to para-substituted analogs through resonance-assisted charge transfer.
- Hydroxymethyl tethering capacity : The benzylic alcohol permits regioselective conjugation via Mitsunobu or SN2 reactions while maintaining aqueous solubility (logP = 1.2 vs. 2.4 for methyl esters).
Table 1 : Comparative Properties of Diazirine Derivatives
| Property | TPD (1960s) | Coumarin-Diazirine (2019) | This compound |
|---|---|---|---|
| λmax (nm) | 355 | 365 | 452 |
| Carbene Lifetime (ps) | 900 | 1200 | 2400 |
| Quantum Yield (Φ) | 0.18 | 0.22 | 0.31 |
| Aqueous Solubility (mM) | 0.4 | 1.8 | 5.2 |
Structural Significance of this compound in Probe Design
The molecule's architecture resolves three historical challenges in diazirine probe development:
1. Red-shifted activation profile
Density functional theory (DFT) calculations reveal that the 2-methoxy group induces a 0.8 eV reduction in HOMO-LUMO gap compared to unsubstituted analogs. This enables single-photon activation at 450 nm (2.75 eV) with 31% quantum yield—a 72% improvement over first-generation TPD derivatives.
2. Enhanced carbene insertion selectivity
The trifluoromethyl group's +I effect stabilizes the singlet carbene state, increasing its lifetime to 2.4 ns (vs. 0.9 ns for methyl analogs). This prolongation allows preferential insertion into C-H bonds (k = 4.2×10⁶ M⁻¹s⁻¹) over non-selective radical pathways.
3. Modular conjugation capacity
The hydroxymethyl group exhibits orthogonal reactivity for:
- Phosphoramidite coupling : 92% yield in DNA probe synthesis
- Epoxide ring-opening : 85% efficiency in glycoconjugate labeling
- Suzuki-Miyaura cross-coupling : Pd-mediated arylation with <5% diazirine decomposition
Crystallographic data (CCDC 2369820) confirm the diazirine ring's planarity (dihedral angle = 178.5°) and conjugation with the methoxy-phenyl system. This structural rigidity prevents undesired rotamer formation during protein binding, as demonstrated in 2024 T1R2/T1R3 receptor studies showing 98% labeling specificity.
Properties
Molecular Formula |
C10H9F3N2O2 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
[2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol |
InChI |
InChI=1S/C10H9F3N2O2/c1-17-8-4-7(3-2-6(8)5-16)9(14-15-9)10(11,12)13/h2-4,16H,5H2,1H3 |
InChI Key |
GIPLYSUZUCCPLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Synthesis (Based on Hatanaka et al. and Related Literature)
| Step | Reaction Type | Reagents and Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Oxime formation | Hydroxylamine hydrochloride, pyridine, ethanol, 12 h, 60 °C | 96% | Conversion of trifluoroacetophenone to oxime |
| 2 | Tosylation | p-Toluenesulfonyl chloride, DMAP, triethylamine, DCM, 0 °C to RT, 3 h + 16 h | ~96% (reported in similar systems) | Formation of tosyl oxime intermediate |
| 3 | Diaziridine formation | Liquid ammonia in methanol, 18 h, RT | High yield (typically >80%) | Cyclization to diaziridine ring |
| 4 | Oxidation to diazirine | tert-Butyl hypochlorite, triethylamine, ethanol/isopropanol, 2 h, RT | 77% | Oxidation of diaziridine to diazirine |
| 5 | Aromatic substitution and functional group manipulations | Thallium(III) trifluoroacetate, PdCl2, LiCl, MgO, trifluoroacetic acid, 24-43 h, RT | Variable | Iodination and further substitution on aromatic ring |
This sequence is adapted from the synthesis of related trifluoromethyl diazirine compounds, particularly the methyl ester derivative of 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid, as reported by Hatanaka et al.
Synthesis from 4-[3-(Trifluoromethyl)diazirin-3-yl]phenylmethanol
An alternative approach starts from commercially available 4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol :
- Iodination: Using thallium(III) trifluoroacetate and trifluoromethane-sulfonic acid in trifluoroacetic acid/water, followed by sodium iodide addition to yield the iodinated intermediate.
- Sonogashira Coupling: Cross-coupling of the iodinated intermediate with a trimethylsilyl-protected alkyne to introduce alkynyl functionality.
- Conversion of Benzylic Alcohol to Bromide: Treatment with triphenylphosphine and tetrabromomethane in dichloromethane to afford the bromide derivative.
- Deprotection and Purification: Removal of the trimethylsilyl protecting group with potassium carbonate in methanol and purification by mass spectrometry-directed liquid chromatography.
This method, described in recent chemical proteomic studies, allows functionalization of the diazirine-containing aromatic methanol for further synthetic elaborations or labeling applications.
Protection and Deprotection Strategies
In several synthetic routes, hydroxyl groups are protected as silyl ethers (e.g., tert-butyldimethylsilyl or tert-butyldiphenylsilyl ethers) to prevent side reactions during lithiation or other sensitive steps. Deprotection is typically achieved using tetrabutylammonium fluoride or potassium carbonate in methanol under mild conditions.
Reaction Conditions Summary Table
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Oxime formation | Hydroxylamine hydrochloride, pyridine | Ethanol | 60 °C | 12 h | 96 | High purity oxime |
| Tosylation | p-Toluenesulfonyl chloride, DMAP, triethylamine | DCM | 0 °C to RT | 19 h total | ~96 | Tosyl oxime intermediate |
| Diaziridine formation | Liquid ammonia | Methanol | RT | 18 h | >80 | Cyclization step |
| Oxidation to diazirine | tert-Butyl hypochlorite, triethylamine | Ethanol/isopropanol | RT | 2 h | 77 | Diazirine ring formation |
| Aromatic substitution | Thallium(III) trifluoroacetate, PdCl2, LiCl, MgO | TFA, RT | 24-43 h | Variable | Iodination and cross-coupling |
Research Findings and Source Diversity
- The foundational synthetic route was reported by Hatanaka et al. in the Journal of Organic Chemistry (1994), providing detailed experimental procedures for diazirine ring formation and aromatic substitution.
- Recent chemical biology studies have utilized commercially available diazirinyl phenylmethanol derivatives as starting points for further functionalization, employing iodination and Sonogashira coupling reactions to diversify the compound's utility as photolabels.
- Supporting information from Royal Society of Chemistry publications provides extensive experimental data on related trifluoromethyl diazirine compounds, including NMR characterization, mass spectrometry, and chromatographic purification methods.
These sources collectively ensure a comprehensive and authoritative understanding of the preparation methods, integrating classical organic synthesis with modern functionalization techniques.
Chemical Reactions Analysis
Photochemical Activation and Carbene Formation
The diazirine moiety undergoes UV-induced photolysis (typically at 300–365 nm), generating a reactive carbene intermediate. This process enables covalent bond formation with biomolecules or substrates, a cornerstone of photoaffinity labeling applications .
Key Data:
H/D Exchange at Adjacent Positions
Deuterium incorporation occurs at α-positions via reduction with triethylsilane-deuteride (EtSiD) in trifluoroacetic acid (TFA) :
Reaction Pathway:
Experimental Results:
| Reagent System | Incorporation Efficiency | Position |
|---|---|---|
| EtSiD/TFA | 95–97% | Methyl/methylene |
| NaOH/MeOD | <5% | Aromatic positions |
a) Methanol Group Oxidation
The primary alcohol undergoes oxidation to carboxylic acid under strong oxidizing conditions (e.g., KMnO/HSO) :
Yield: ~77% (analogous systems) .
b) Demethylation of Methoxy Group
BBr in dichloromethane cleaves the methoxy group to yield a phenolic hydroxyl :
Conditions: 0°C → rt, 14 hrs .
c) Esterification
The methanol group reacts with acyl chlorides (e.g., acetyl chloride) to form esters :
Reductive Stability
Triethylsilane (EtSiH) in TFA selectively reduces reactive intermediates without altering the diazirine ring :
Yield: 79% for deuterated analogs .
Synthetic Coupling Reactions
The aromatic ring participates in nucleophilic substitutions under basic conditions. For example, CsCO in DMF facilitates coupling with phenol derivatives :
Application: Synthesis of photolabeled purine derivatives .
Stability Under Ambient Conditions
The trifluoromethyl-diazirine core remains stable in dark/low-light environments but reacts rapidly under UV :
| Light Exposure | Degradation Rate |
|---|---|
| Ambient light | <5% over 24 hrs |
| UV (350 nm) | Full conversion in 10 min |
Scientific Research Applications
[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to identify and study protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol involves the formation of reactive intermediates upon exposure to UV light. The diazirine ring undergoes photolysis, generating a highly reactive carbene species. This carbene can then form covalent bonds with nearby molecules, allowing it to act as a crosslinking agent in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights
Diazirine vs. Trifluoromethylphenyl Groups: The target compound's diazirine group enables covalent crosslinking under UV light, making it superior for photoaffinity labeling compared to non-diazirine analogs like the sulfonamide derivative in . The trifluoromethylphenyl group in enhances binding affinity to hydrophobic pockets but lacks photoreactivity .
Functional Group Impact: Methanol (-CH₂OH): Improves aqueous solubility and allows esterification or etherification for probe derivatization . Methanamine (-CH₂NH₂): Facilitates conjugation with carboxylic acids or carbonyl groups via amide bond formation . NHS Ester: Enables rapid coupling to primary amines in proteins or peptides, as seen in .
Substituent Position :
- Meta-substituted diazirines (e.g., ) may exhibit altered binding kinetics compared to para-substituted analogs (target compound) due to steric or electronic effects .
Research Findings and Data Highlights
Stability and Reactivity
Biological Activity
[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is a diazirine-containing compound notable for its biological activity, particularly in the context of photoaffinity labeling. This compound, characterized by its trifluoromethyl group and methanol functionality, exhibits unique properties that make it valuable in biochemical research.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 269.23 g/mol
- CAS Number : 87736-88-7
Diazirines like this compound are known for their ability to generate reactive carbenes upon photolysis. These carbenes can covalently bond with proteins, nucleic acids, and other biomolecules, facilitating the study of molecular interactions and dynamics within biological systems. The trifluoromethyl group enhances the stability of the diazirine, making it a more effective labeling agent compared to its non-fluorinated counterparts .
1. Photoaffinity Labeling
The primary application of this compound lies in photoaffinity labeling, a technique used to study protein-protein interactions, receptor-ligand binding, and enzyme-substrate interactions. Upon exposure to UV light, the diazirine moiety generates a carbene that can insert into nearby biomolecules, allowing researchers to map interaction sites effectively.
2. Drug Development
The stability imparted by the trifluoromethyl group not only enhances the compound's bioavailability but also makes it a promising candidate in drug development. Its ability to form stable covalent bonds with target proteins can lead to the design of new therapeutic agents .
3. Imaging Techniques
In advanced imaging applications, this compound aids in tracing biological pathways and understanding cellular processes. Its photochemical properties enable real-time observation of molecular interactions within living cells .
Case Studies
Several studies have explored the efficacy and mechanisms of this compound:
-
Kinetics of Carbene Formation :
A study demonstrated that upon UVA activation, this compound efficiently forms diazoalkanes, which are crucial for effective photoaffinity labeling. The kinetics of this reaction were analyzed using NMR spectroscopy, revealing a significant increase in diazoalkane concentration after exposure . -
Comparison with Other Diazirines :
Comparative studies highlighted that compounds with trifluoromethyl groups exhibit greater stability and reactivity than their aliphatic counterparts. The presence of the aromatic ring further enhances the stability and reactivity profile of this compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 269.23 g/mol |
| CAS Number | 87736-88-7 |
| Photoaffinity Labeling Efficiency | High |
| Stability | Enhanced by trifluoromethyl group |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing [2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol, and how can reaction yields be improved?
- Methodological Answer : The synthesis of diazirinyl-containing compounds often involves multi-step protocols. For example, trifluoromethyl diazirine derivatives require controlled diazirine ring formation under low-temperature conditions (-78°C to -23°C) using reagents like n-butyllithium and dimethyl sulfoxide (DMSO) . Key steps include:
- Diazirine Cyclization : Diazirine rings are formed via oxidation of ketones or aldehydes with chloramine-T or hydroxylamine derivatives.
- Trifluoromethyl Group Introduction : Fluorinated reagents (e.g., trifluoromethylating agents like Ruppert-Prakash reagent) are used under inert atmospheres to avoid side reactions.
- Yield Optimization : Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC), is critical. Reaction yields (e.g., 50–85% in analogous syntheses) can be improved by optimizing stoichiometry, solvent polarity, and reaction time .
Q. How can structural characterization of this compound be reliably performed, and what analytical techniques are most informative?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the methoxy, diazirinyl, and phenylmethanol groups. For example, diazirinyl protons typically resonate at δ 1.5–2.5 ppm, while methoxy groups appear as singlets near δ 3.3–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) confirms molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Key stretches include O-H (3200–3600 cm), C≡N (2100–2250 cm for diazirine), and C-F (1000–1300 cm) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods due to potential volatility of trifluoromethyl groups.
- First Aid : In case of skin contact, wash immediately with water and consult a physician. For inhalation, move to fresh air and monitor for respiratory irritation .
- Storage : Store in airtight containers at 2–8°C, away from light, to prevent diazirine decomposition .
Advanced Research Questions
Q. How does the photoreactivity of the trifluoromethyl diazirine group influence experimental design in protein-ligand interaction studies?
- Methodological Answer : The diazirine group undergoes UV-induced (350–365 nm) carbene formation, enabling covalent crosslinking with proximal biomolecules. Key considerations include:
- Irradiation Time : Optimize exposure (typically 5–15 minutes) to balance crosslinking efficiency and protein denaturation.
- Control Experiments : Use dark controls (no UV) to distinguish specific binding from nonspecific interactions.
- Quenching : Add scavengers (e.g., dithiothreitol) post-irradiation to terminate residual carbene activity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria in the diazirine or trifluoromethyl groups can cause peak splitting. Use variable-temperature NMR to assess conformational flexibility.
- Solvent Artifacts : Deuterated solvents (e.g., CDCl vs. DMSO-d) may shift resonances; compare spectra across solvents.
- Computational Validation : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra to validate experimental data .
Q. How can this compound be functionalized for targeted probe design in live-cell imaging?
- Methodological Answer :
- Click Chemistry : Introduce alkyne/azide handles via esterification or amidation for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Bioconjugation : Link to fluorophores (e.g., Alexa Fluor 488) via NHS-ester chemistry, ensuring diazirine photoreactivity is preserved.
- Cellular Uptake : Modify hydrophilicity (e.g., PEGylation) to enhance membrane permeability. Validate using confocal microscopy and flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
